molecular formula C20H22ClN3O3 B233412 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B233412
M. Wt: 387.9 g/mol
InChI Key: VZKIMZHDTQTXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential therapeutic uses. It is commonly referred to as "CMPD-1" and is classified as a piperazine derivative.

Mechanism of Action

CMPD-1 is believed to exert its therapeutic effects through the inhibition of protein-protein interactions. It binds to a specific site on the target protein, disrupting its interaction with other proteins and preventing downstream signaling pathways. This mechanism of action is unique and has the potential to target specific signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
CMPD-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. CMPD-1 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CMPD-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic uses. However, there are also limitations to its use in lab experiments. It can be difficult to target specific signaling pathways with CMPD-1, as it binds to a specific site on the target protein. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on CMPD-1. One area of interest is the development of more specific inhibitors that can target specific signaling pathways. Another area of interest is the development of CMPD-1 analogs that may have improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of CMPD-1 and its potential therapeutic uses.

Synthesis Methods

The synthesis of CMPD-1 involves the reaction of 5-chloro-2-methoxybenzoic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 4-aminophenylacetic acid to form CMPD-1. This method has been optimized and yields high purity and yield of the final product.

Scientific Research Applications

CMPD-1 has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, CMPD-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C20H22ClN3O3/c1-14(25)22-16-4-6-17(7-5-16)23-9-11-24(12-10-23)20(26)18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,25)

InChI Key

VZKIMZHDTQTXQR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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